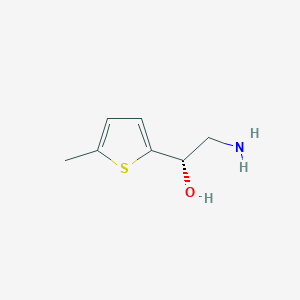

(1S)-2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C7H11NOS |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

(1S)-2-amino-1-(5-methylthiophen-2-yl)ethanol |

InChI |

InChI=1S/C7H11NOS/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6,9H,4,8H2,1H3/t6-/m0/s1 |

InChI Key |

NEIZNZWUPNQLKJ-LURJTMIESA-N |

Isomeric SMILES |

CC1=CC=C(S1)[C@H](CN)O |

Canonical SMILES |

CC1=CC=C(S1)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol typically involves the following steps:

Thiophene Derivative Preparation: The starting material, 5-methylthiophene, is prepared through the methylation of thiophene.

Side Chain Introduction: The side chain is introduced via a nucleophilic substitution reaction. This involves the reaction of 5-methylthiophene with an appropriate halogenated ethan-1-ol derivative under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and cost-effective reagents to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

Oxidation Products: Oxo derivatives such as ketones or aldehydes.

Reduction Products: Reduced derivatives such as alcohols or amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol

- Structural Differences : Replaces the 5-methylthiophen-2-yl group with a 6-fluoro-3,4-dihydrobenzopyran moiety.

- Synthesis & Metabolism : Identified as a metabolite of nebivolol via N-dealkylation using LC-HR-MS. Unlike hydroxylation-derived metabolites, this compound’s formation highlights divergent metabolic pathways influenced by the benzopyran ring’s rigidity and fluorine substitution .

- Pharmacological Implications : The benzopyran system may enhance binding to cardiovascular targets (e.g., β-blockers), while fluorine improves metabolic stability compared to the methylthiophene group.

(S)-2-Amino-3-methylbutan-1-ol Derivatives

- Structural Differences : Features a branched 3-methylbutan chain instead of the aromatic thiophene.

- Synthesis : Prepared via reaction with 3,5-bis(trifluoromethyl)phenylisothiocyanate in THF, yielding 66% isolated product. The absence of an aromatic ring reduces π-π interactions but increases flexibility .

1-(5-Iodo-thiophen-2-yl)-1-(5-iodo-thiophen-2-yl)-ethanol

- Structural Differences : Contains dual 5-iodo-thiophen-2-yl groups vs. a single 5-methylthiophen-2-yl.

- Synthesis: Produced via AlCl3-catalyzed reaction (59% yield) and purified by column chromatography.

- Electronic Effects : The electron-withdrawing iodine vs. electron-donating methyl group alters the thiophene’s electronic profile, impacting reactivity in cross-coupling reactions.

2-Phenyl-1-((1S,2S)-2-phenylcyclopropyl)ethan-1-ol

- Structural Differences : Substitutes thiophene with phenyl and cyclopropyl groups.

- Synthesis: Synthesized via sodium borohydride reduction in methanol.

- Steric Effects : Bulkier substituents may hinder enzyme binding compared to the compact thiophene system in the target compound.

Comparative Data Table

Key Research Findings and Implications

- Metabolic Stability : The 5-methylthiophene group in the target compound may offer better metabolic stability than the fluorinated benzopyran system, which undergoes N-dealkylation .

- Synthetic Feasibility : Iodinated thiophenes (59% yield) and trifluoromethyl derivatives (66% yield) highlight trade-offs between electronic effects and synthetic efficiency .

- Steric vs. Electronic Effects : Cyclopropyl and phenyl groups enhance rigidity but may reduce solubility compared to methylthiophene .

Biological Activity

(1S)-2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol, also known as 2-amino-1-(5-methylthiophen-2-yl)ethanol, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiophene ring and amino-alcohol functional groups, suggests various biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 157.24 g/mol. The compound's structure allows for interactions with biological targets due to the presence of both amino and hydroxyl groups, which can facilitate hydrogen bonding and other molecular interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 157.24 g/mol |

| IUPAC Name | 2-amino-1-(5-methylthiophen-2-yl)ethanol |

| SMILES | CC1=CC=C(S1)C(CN)O |

Antimicrobial Activity

Thiophene derivatives have been recognized for their antimicrobial properties. Research indicates that compounds with similar structural motifs can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that methylated thiophene derivatives showed promising antibacterial activity, suggesting that this compound may also possess such properties .

Antioxidant Activity

The antioxidant capacity of thiophene derivatives has been studied extensively. Compounds containing methylated thiophene rings have shown improved antioxidative properties compared to their unmethylated counterparts. This activity is crucial for preventing oxidative stress-related diseases .

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. Methylated thiophene subunits have been shown to enhance cholinesterase inhibition, indicating that this compound might similarly affect cholinergic pathways .

Study on Antimicrobial Properties

A comparative study on various thiophene derivatives demonstrated that compounds with specific substitutions exhibited potent antibacterial activity against MRSA strains. The presence of the methyl group on the thiophene ring was associated with enhanced efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in metabolic pathways, potentially influencing their activity .

Q & A

Q. What are the key synthetic routes for (1S)-2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol, and what critical parameters influence reaction yields?

Methodological Answer: The synthesis typically involves multi-step processes, including:

- Step 1: Functionalization of the thiophene ring via electrophilic substitution to introduce the methyl group.

- Step 2: Asymmetric reduction of a ketone intermediate using chiral catalysts (e.g., BINAP-Ru complexes) to achieve the (1S) stereochemistry .

- Step 3: Protection/deprotection strategies for the amino group to avoid side reactions during subsequent steps.

Critical parameters include:

Q. How does the stereochemistry of this compound affect its biological activity, and what analytical methods are used for chiral resolution?

Methodological Answer: The (1S) configuration enhances binding to chiral biological targets (e.g., enzymes or GPCRs) by optimizing spatial complementarity. For chiral resolution:

- HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves baseline separation of enantiomers.

- Polarimetry and circular dichroism (CD) validate enantiopurity.

- X-ray crystallography confirms absolute configuration when co-crystallized with resolving agents (e.g., tartaric acid derivatives) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s receptor binding affinity across different assay systems?

Methodological Answer: Contradictions may arise from:

- Assay-specific conditions (e.g., pH variations altering protonation states of the amino group).

- Membrane permeability differences in cell-based vs. cell-free systems.

Strategies include:

- Orthogonal validation: Compare SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and radioligand binding assays under standardized buffer conditions.

- Metabolic stability testing: Use liver microsomes to rule out rapid degradation in cell-based systems .

- Molecular dynamics simulations to predict binding mode variations across receptor conformations .

Q. How can computational modeling be integrated with experimental data to predict the compound’s metabolic pathways?

Methodological Answer: A hybrid approach involves:

- In silico prediction: Tools like Schrödinger’s MetaSite identify probable metabolic hotspots (e.g., hydroxylation at the thiophene ring or N-oxidation).

- Experimental validation: Incubate the compound with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS.

- Enzyme kinetics: Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm involvement of specific enzymes .

Q. What structural analogs of this compound have been studied, and how do substitutions influence pharmacological profiles?

Methodological Answer: Key analogs include:

- (1S)-2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol: Fluorine substitutions enhance metabolic stability but reduce solubility .

- 5-Methylthiophene derivatives without the amino group: Simplified structures show reduced target engagement, highlighting the amino group’s role in hydrogen bonding .

Structure-Activity Relationship (SAR) Insights:

- Thiophene substitution: Electron-donating groups (e.g., methyl) increase aromatic stability and π-π stacking interactions.

- Amino group position: (1S) configuration improves selectivity for serotonin receptors over adrenergic receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.